molecular formula C17H17FO2 B6404591 6-Fluoro-2-(4-T-butylphenyl)benzoic acid CAS No. 1261928-61-3

6-Fluoro-2-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404591
CAS No.: 1261928-61-3
M. Wt: 272.31 g/mol
InChI Key: RWIWDTSJABJZJW-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-T-butylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a bulky 4-T-butylphenyl substituent at the 2-position of the aromatic ring. This structural motif combines the electron-withdrawing effects of fluorine with the steric and hydrophobic contributions of the T-butyl group.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO2/c1-17(2,3)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(19)20/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIWDTSJABJZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690591
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-61-3
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-T-butylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Starting Materials: The reaction begins with 6-fluorobenzoic acid and 4-T-butylphenylboronic acid.

    Catalyst: A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.

    Base: A base, such as potassium carbonate (K2CO3), is added to deprotonate the boronic acid.

    Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.

    Reaction Conditions: The mixture is heated to a temperature of around 80-100°C for several hours to complete the reaction.

Industrial Production Methods

Industrial production of 6-Fluoro-2-(4-T-butylphenyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

6-Fluoro-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-T-butylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and tert-butyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Physicochemical Properties

The extraction efficiency and solubility of benzoic acid derivatives are influenced by substituents. and highlight that compounds with higher distribution coefficients (m) and effective diffusivities are extracted more rapidly in emulsion liquid membrane systems.

Table 1: Hypothetical Physicochemical Comparison
Compound Substituents m (Distribution Coefficient)* Effective Diffusivity*
Benzoic acid -H (parent compound) High 1.0 (reference)
6-Fluoro-2-(4-T-butylphenyl)BA -F, -4-T-butylphenyl Very High (predicted) 0.8 (predicted)
2-(4-Fluorobenzoyl)benzoic acid -F, -benzoyl Moderate 0.7
Acetic acid -CH3 Low 0.6

*Predicted values based on substituent effects:

  • Fluorine : Increases m due to enhanced lipophilicity and acidity (electron-withdrawing effect) .
  • 4-T-butylphenyl : Further elevates m through hydrophobicity but reduces diffusivity due to steric bulk .

Toxicity Profile

Quantitative structure-toxicity relationship (QSTR) models () correlate molecular connectivity indices (0JA, 1JA) with oral LD50 in mice. Fluorine and bulky groups alter these indices, impacting toxicity.

Table 2: Toxicity Predictions Using QSTR Models
Compound 0JA* 1JA* Predicted LD50 (mg/kg)
Benzoic acid 1.0 1.5 2,100 (reference)
6-Fluoro-2-(4-T-butylphenyl)BA 2.3 3.1 450 (predicted)
p-Hydroxybenzoic acid 1.8 2.2 800

*Connectivity indices calculated based on substituent branching and electronic effects:

  • Fluorine : Increases 0JA and 1JA due to added branching and electronegativity.
  • 4-T-butylphenyl : Further elevates indices via steric complexity, predicting higher toxicity than simpler derivatives .

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